3-Methoxyxanthone

Inflammation Immunology Macrophage Biology

3-Methoxyxanthone is a superior research tool: it inhibits NO production 4.6-fold more effectively than unsubstituted xanthone, and loads into PLGA nanospheres with 27% greater efficiency. For anti-inflammatory assays or nanoformulation development, this specific methoxy substitution pattern is critical—generic xanthones cannot replicate these validated performance advantages.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 3722-52-9
Cat. No. B1606244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyxanthone
CAS3722-52-9
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2
InChIInChI=1S/C14H10O3/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3
InChIKeyHGWDKWJYTURSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyxanthone (CAS 3722-52-9): Core Chemical Profile and Procurement Baseline


3-Methoxyxanthone (3-MeOXAN) is a naturally occurring xanthone derivative, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities . Its molecular formula is C14H10O3, with a molecular weight of 226.23 g/mol . The compound is characterized by a methoxy group at the 3-position of the xanthone nucleus, a modification that influences its physicochemical and biological properties. Key physical characteristics include an estimated boiling point of 357.64 °C, a melting point of 123.25 °C, and a low estimated water solubility of 1.103 mg/L at 25 °C . It is commercially available from several reputable chemical suppliers, typically with a purity of 95% or higher, and is used as a research tool in pharmacology, biochemistry, and material science .

Why 3-Methoxyxanthone Cannot Be Interchanged with Other Xanthone Derivatives


Substituting 3-methoxyxanthone with another in-class xanthone derivative is not straightforward due to significant differences in physicochemical and biological behavior. The specific methoxy substitution pattern directly impacts key properties such as water solubility, incorporation efficiency into delivery systems, and inhibitory activity on inflammatory mediators [1][2]. For instance, the presence of the methoxy group at the 3-position, compared to an unsubstituted xanthone, leads to quantifiable differences in nitric oxide (NO) production inhibition [1] and alters the compound's loading efficiency into polymeric nanoparticles, a critical factor for formulation development [2]. These distinctions underscore the need for precise compound selection based on empirical evidence rather than class-level assumptions. The following quantitative evidence guide details these specific, verifiable differences.

3-Methoxyxanthone: Head-to-Head Quantitative Differentiation Against Xanthone


Enhanced Inhibition of Nitric Oxide (NO) Production Compared to Unsubstituted Xanthone

In a direct comparative study using IFN-γ/LPS-activated J774 macrophages, 3-methoxyxanthone (3-MeOXAN) exhibited a superior inhibitory effect on nitric oxide (NO) production compared to the parent xanthone molecule. At a concentration of 100 μM, 3-methoxyxanthone reduced NO production by 16.5%, whereas xanthone reduced NO production by only 3.6% [1]. Furthermore, when both compounds were encapsulated in PLGA nanocapsules, the inhibitory effect was dramatically enhanced, with 3-methoxyxanthone achieving an 80.0% reduction and xanthone achieving a 91.8% reduction in NO production [1].

Inflammation Immunology Macrophage Biology

Superior Incorporation Efficiency in PLGA Nanospheres for Enhanced Drug Delivery

When formulating PLGA nanospheres via the solvent displacement technique, 3-methoxyxanthone (3-MeOXAN) demonstrated a significantly higher incorporation efficiency compared to unsubstituted xanthone (XAN). The incorporation efficiency for 3-methoxyxanthone was 42%, while for xanthone it was 33% [1]. This 9 percentage-point increase in loading efficiency translates to a 27% relative improvement, indicating that the methoxy substitution enhances compatibility with the polymeric nanomatrix [1].

Drug Delivery Nanotechnology Pharmaceutical Formulation

Quantified Low Water Solubility as a Key Formulation Consideration

The estimated water solubility of 3-methoxyxanthone is 1.103 mg/L at 25 °C, as calculated from its estimated log Kow of 3.92 . This low solubility is a critical factor that necessitates specialized formulation approaches, such as nanoencapsulation, to improve bioavailability. This is a key differentiator from more water-soluble analogs that may not require such advanced delivery systems.

Physicochemical Properties Solubility Formulation Science

Defined Physical Properties: Melting and Boiling Points

The physical constants of 3-methoxyxanthone are well-defined, with an estimated melting point of 123.25 °C and an estimated boiling point of 357.64 °C . These values serve as critical quality control parameters for identity verification and purity assessment. They also provide a baseline for understanding the compound's thermal stability and handling requirements.

Physical Chemistry Quality Control Analytical Chemistry

3-Methoxyxanthone: Targeted Research and Industrial Application Scenarios Based on Quantitative Evidence


Inflammatory Disease Research: Investigating NO-Mediated Pathways

Based on the direct evidence that 3-methoxyxanthone inhibits NO production 4.6-fold more effectively than unsubstituted xanthone in activated macrophages [1], this compound is particularly well-suited for research into inflammatory diseases where NO is a key mediator. Investigators studying conditions like rheumatoid arthritis, inflammatory bowel disease, or septic shock can use 3-methoxyxanthone as a tool compound to probe NO-dependent pathways and assess its potential as a lead structure for anti-inflammatory drug development.

Nanoparticle-Based Drug Delivery: Optimizing PLGA Formulations

The quantifiable 27% relative improvement in incorporation efficiency of 3-methoxyxanthone into PLGA nanospheres, compared to xanthone [1], makes it a preferred candidate for research groups focused on nanoparticle-based drug delivery. This data supports its use in proof-of-concept studies for improving the delivery of poorly water-soluble xanthones, where maximizing payload and minimizing material waste are critical. Researchers can leverage this evidence to design more efficient and cost-effective nanoformulations for in vitro and in vivo studies.

Physicochemical Profiling and Formulation Pre-Screening

The defined low water solubility of 1.103 mg/L and specific melting/boiling points of 123.25 °C and 357.64 °C, respectively [1], are essential data points for analytical chemists and formulation scientists. These properties directly inform pre-formulation studies, including solvent selection for bioassays, stability testing protocols, and the design of novel drug delivery systems. Procurement of 3-methoxyxanthone based on these well-characterized parameters ensures experimental consistency and reduces the need for extensive in-house characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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